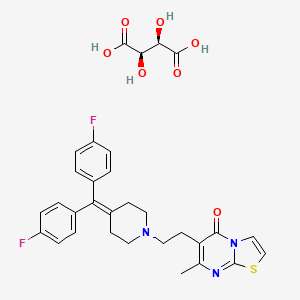
Ritanserin Tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A selective and potent serotonin-2 antagonist that is effective in the treatment of a variety of syndromes related to anxiety and depression. The drug also improves the subjective quality of sleep and decreases portal pressure.
Aplicaciones Científicas De Investigación
Pharmacological Profile
Ritanserin acts as a selective antagonist for the 5-hydroxytryptamine (5-HT) receptors, specifically 5-HT2A and 5-HT2C receptors. Its pharmacological properties include:
- Anxiolytic and Antidepressant Effects : Initially investigated for treating anxiety and depression, ritanserin's ability to enhance sleep quality by increasing slow-wave sleep has been documented .
- Anticancer Properties : Ritanserin has shown potential in inhibiting diacylglycerol kinase alpha (DGKα), making it a candidate for treating glioblastoma and melanoma. It also induces apoptotic cell death in non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) cells .
Oncology
Ritanserin's role in cancer research is particularly noteworthy:
- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that ritanserin induces significant cytotoxicity in lung cancer cell lines. For instance, at a concentration of 25 µM, it achieved over 70% blockade of cell proliferation across various NSCLC and SCLC lines .
- Mechanism of Action : The compound activates apoptotic pathways, evidenced by increased caspase activity in treated cells. This suggests that ritanserin may be effective as an adjunct treatment in lung cancer therapies .
Psychiatric Disorders
Ritanserin has been evaluated for its effects on psychiatric conditions:
- Fibromyalgia Syndrome : A double-blind study involving female patients with fibromyalgia found that while ritanserin did not significantly impact pain or fatigue levels, it improved the feeling of being refreshed in the morning compared to placebo . This indicates a potential role in managing sleep-related symptoms associated with fibromyalgia.
Neuropharmacology
Ritanserin's interaction with serotonin receptors has implications for neuropharmacological research:
- Effects on Dopaminergic Activity : Ritanserin has been shown to influence the firing rates of midbrain dopaminergic neurons, which could have implications for understanding its effects on mood disorders .
Case Study: Ritanserin in Lung Cancer Treatment
A study investigated the effects of ritanserin on various lung cancer cell lines. The results indicated that ritanserin treatment led to rapid cell death, with significant cytotoxicity observed within 24 hours. The study highlighted the potential of ritanserin as a targeted therapy for lung cancer due to its ability to induce apoptosis selectively .
Case Study: Ritanserin and Fibromyalgia
In a clinical trial involving patients with fibromyalgia, ritanserin was administered over 16 weeks. While overall clinical symptoms showed minimal improvement, specific aspects such as morning refreshment were positively impacted. This suggests that while ritanserin may not address all symptoms of fibromyalgia, it could play a role in enhancing sleep quality and related outcomes .
Propiedades
Número CAS |
93076-39-2 |
|---|---|
Fórmula molecular |
C31H31F2N3O7S |
Peso molecular |
627.7 g/mol |
Nombre IUPAC |
6-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C27H25F2N3OS.C4H6O6/c1-18-24(26(33)32-16-17-34-27(32)30-18)12-15-31-13-10-21(11-14-31)25(19-2-6-22(28)7-3-19)20-4-8-23(29)9-5-20;5-1(3(7)8)2(6)4(9)10/h2-9,16-17H,10-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Clave InChI |
NJKCCYRWKDAVQS-LREBCSMRSA-N |
SMILES |
CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3.C(C(C(=O)O)O)(C(=O)O)O |
SMILES isomérico |
CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3.C(C(C(=O)O)O)(C(=O)O)O |
Sinónimos |
6-(2-(4-(Bis(4-fluorophenyl)methylene)-1-piperidinyl)ethyl)-7-methyl-5H-thiazolo(3,2-a)pyrimidin-5-one R 55667 R-55667 R55667 Ritanserin Ritanserin Hydrochloride Ritanserin Tartrate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















